2-(Cinnolin-4-yl)acetic acid is a heterocyclic compound characterized by the presence of a cinnoline ring system. This bicyclic structure includes two nitrogen atoms, making it an isosteric relative to quinoline and isoquinoline. The compound is notable for its potential biological activities and applications in scientific research, particularly in medicinal chemistry and material science.
The compound can be synthesized through various chemical methods, with the Gewald procedure being one of the most common approaches. This method involves the cyclization of aryl hydrazonomalononitriles, utilizing malononitrile and diazonium salts derived from aniline derivatives in the presence of Lewis acids like aluminum chloride.
2-(Cinnolin-4-yl)acetic acid falls under the category of heterocyclic compounds, specifically within the class of cinnolines. Its molecular formula is , and it has a molecular weight of 188.18 g/mol. The compound is recognized for its structural complexity and functional versatility, which contribute to its diverse applications in chemistry and biology.
The synthesis of 2-(Cinnolin-4-yl)acetic acid can be achieved through several methods:
The molecular structure of 2-(Cinnolin-4-yl)acetic acid features a cinnoline ring fused with an acetic acid moiety.
| Property | Value |
|---|---|
| Molecular Formula | C10H8N2O2 |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 2-(Cinnolin-4-yl)acetic acid |
| InChI | InChI=1S/C10H8N2O2/c13-10(14)5... |
| InChI Key | YNDZKJVVAQJYIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=N2)CC(=O)O |
2-(Cinnolin-4-yl)acetic acid can undergo various chemical transformations:
These reactions can lead to a variety of substituted cinnoline derivatives, which may exhibit diverse biological activities.
The mechanism of action for 2-(Cinnolin-4-yl)acetic acid often involves its interaction with specific biological targets such as enzymes or receptors. For instance, it may inhibit bacterial enzymes, contributing to its antibacterial properties. The exact pathways and molecular interactions vary based on the substituents on the cinnoline ring and their respective biological targets.
The compound is typically a solid at room temperature, with specific melting points depending on purity and synthesis method.
Cinnoline—a bicyclic heteroaromatic system comprising fused benzene and pyridazine rings—was first synthesized in 1883 by von Richter via diazotization of o-aminophenylpropionic acid [2] [3]. This foundational work established cinnoline as a stable pharmacophoric core structurally analogous to quinoline but distinguished by its N-N bond. Early 20th-century research primarily explored cinnoline’s physicochemical properties, but its therapeutic potential remained unrealized until the 1970s, when derivatives like cinnoline-3-propionic acids emerged as oral antiallergic agents [3] [8]. The 21st century witnessed a renaissance in cinnoline chemistry, driven by innovations in synthetic methodologies. For example, microwave-assisted multicomponent reactions (e.g., combining pyridazinones, aldehydes, and nitromethane) enabled rapid access to densely functionalized cinnolines in high yields (78–89%) and short reaction times (7–20 min) [2]. This synthetic efficiency, coupled with cinnoline’s balanced physicochemical profile (e.g., moderate log P, hydrogen-bonding capability), positioned it as a versatile scaffold for kinase inhibition and apoptosis modulation [3] [6].
Table 1: Evolution of Cinnoline Applications in Medicinal Chemistry
| Time Period | Key Developments | Representative Derivatives |
|---|---|---|
| 1883 | First synthesis by von Richter | Cinnoline core |
| 1970s | Emergence as antiallergic agents | Cinnoline-3-propionic acids |
| 2000–2010 | Expansion into kinase inhibition | 4-Oxo-1,4-dihydrocinnoline-3-carboxamides |
| 2010–Present | Adoption of green synthesis (microwave, one-pot) | Densely substituted cinnoline hybrids |
Functionalized cinnoline derivatives exert anticancer effects primarily through apoptosis induction and kinase inhibition. Recent studies demonstrate that cinnoline-based compounds activate both intrinsic and extrinsic apoptotic pathways in cancer cells. For instance, dihydrocinnoline-carboxamides trigger mitochondrial depolarization, elevating reactive oxygen species (ROS) by >300% and activating caspases-3, -8, and -9 in leukemia cell lines [2]. Simultaneously, these compounds inhibit pro-survival kinases:
Table 2: Anticancer Mechanisms of Key Cinnoline Derivatives
| Derivative Class | Primary Target | Cellular Effect | Potency (IC₅₀/EC₅₀) |
|---|---|---|---|
| 4-Oxo-dihydrocinnolines | c-Met kinase | Suppressed metastasis | 10–50 nM |
| Dihydrocinnoline-carboxamide | Mitochondria | ROS↑, caspase activation | 1.8–4.7 µM |
| T-1-MBHEPA | VEGFR-2 | Anti-angiogenesis, cell migration inhibition | 0.121 µM |
2-(Cinnolin-4-yl)acetic acid (PubChem CID: 83876885; molecular formula: C₁₀H₈N₂O₂) features a carboxymethyl group directly attached to cinnoline’s C4 position—a site critical for biomolecular interactions [1] [5]. This structural motif serves dual roles:
Table 3: SAR Analysis of C4-Substituted Cinnolines
| C4 Substituent | Key Interactions | VEGFR-2 IC₅₀ | Cellular Activity |
|---|---|---|---|
| -CH₂COOH | H-bond with Asp1044, hydrophobic packing | 0.12 µM | Anti-angiogenic (MCF-7) |
| -CH₂CONH₂ | Reduced H-bonding | 1.8 µM | Weak apoptosis induction |
| -CH₂C₆H₅ | Hydrophobic only | >10 µM | No significant activity |
| -COOH (direct attachment) | Steric clash with gatekeeper region | 8.3 µM | Moderate cytotoxicity |
The acetic acid moiety’s versatility is further evidenced in hybrid drug design, where it links cinnoline to bioactive scaffolds like isoxazoles or thiophenes [6] [8]. For example, cinnoline-isoxazole conjugates (e.g., compound 7l) exhibit dual inhibition of elastase (Kᵢ: 2.4 µM) and DNA gyrase, broadening their antitumor efficacy [8].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0